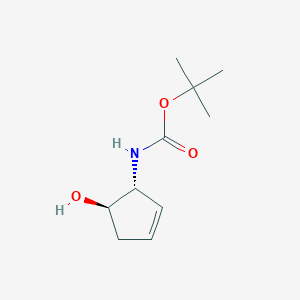
Ácido 4-cloroquinolina-3-carboxílico
Descripción general
Descripción
4-Chloroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a chloro substituent and a carboxylic acid group. This structure serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds that have applications in various fields of chemistry and pharmacology. The chloro and carboxylic acid groups on the quinoline backbone are pivotal for further chemical modifications and functionalizations.
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carboxylic acid and its derivatives has been a subject of continuous research due to their significant biological and chemical properties. A novel procedure was developed for the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine, according to the Sandmeyer reaction (Raveglia et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-3-carboxylic acid includes a quinoline core, a chloro group at the 4-position, and a carboxylic acid group at the 3-position. This structure is crucial for its chemical reactivity and the ability to undergo various chemical transformations. The structural features are determined using spectroscopic techniques such as IR, MS, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the electronic environment within the molecule.
Chemical Reactions and Properties
4-Chloroquinoline-3-carboxylic acid participates in various chemical reactions due to the reactive sites provided by the chloro and carboxylic acid functional groups. For example, its esters react with aminopyridines in refluxing DMF to give 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating the compound's versatility in forming new chemical bonds (Ukrainets et al., 2005).
Aplicaciones Científicas De Investigación
Diseño de fármacos y química medicinal
Ácido 4-cloroquinolina-3-carboxílico: es un andamiaje valioso en el diseño de fármacos debido a su amplio espectro de bioactividad. Sirve como un farmacóforo, que es una parte de una estructura molecular responsable de una interacción biológica o farmacológica particular que experimenta . Este compuesto se usa a menudo como punto de partida para la síntesis de moléculas bioactivas más complejas, particularmente en el desarrollo de agentes antimaláricos, antibacterianos y anticancerígenos.
Síntesis de derivados bioactivos
La versatilidad del compuesto permite la síntesis de una amplia gama de derivados con posibles actividades biológicas y farmacéuticas. Por ejemplo, se puede usar para crear derivados de quinolina que se han evaluado como potentes inhibidores de las fosfatasas alcalinas, que son enzimas significativas en varios procesos fisiológicos y patológicos .
Síntesis orgánica
En química orgánica, This compound se puede utilizar en diversas rutas sintéticas para construir moléculas complejas. Puede actuar como intermediario en la síntesis de compuestos heterocíclicos, que son cruciales en el desarrollo de nuevos materiales y productos farmacéuticos .
Investigación química
Este compuesto también es fundamental en la investigación química, particularmente en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas. Su reactividad se puede aprovechar para explorar nuevas transformaciones químicas que se pueden aplicar a la síntesis de moléculas orgánicas complejas .
Aplicaciones industriales
Más allá del laboratorio, This compound puede encontrar aplicaciones en procesos industriales. Sus derivados se pueden usar en la fabricación de colorantes, agroquímicos y otros productos químicos industriales que requieren compuestos orgánicos complejos como precursores .
Estudios ambientales
En la ciencia ambiental, los investigadores pueden utilizar este compuesto para estudiar la degradación de los derivados de quinolina en el medio ambiente y su posible impacto en los ecosistemas. Comprender el destino ambiental de estos compuestos es crucial para evaluar su seguridad y riesgos ecológicos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .
Propiedades
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179024-66-9 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?
A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.
Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?
A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)


![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)






